molecular formula C11H13N3S B6582816 4-(1H-benzo[d]imidazol-2-yl)thiomorpholine CAS No. 1188943-74-9

4-(1H-benzo[d]imidazol-2-yl)thiomorpholine

Cat. No.: B6582816
CAS No.: 1188943-74-9
M. Wt: 219.31 g/mol
InChI Key: WGBZUSKORRLYGL-UHFFFAOYSA-N
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Description

4-(1H-Benzo[d]imidazol-2-yl)thiomorpholine is a high-purity chemical compound offered for research and development purposes. This benzimidazole-thiomorpholine hybrid features a molecular formula of C11H13N3S and a molecular weight of 219.306 g/mol . The benzimidazole core is a privileged structure in medicinal chemistry, known for its wide range of biological activities and presence in various therapeutic agents . Scientific literature indicates that 1H-benzo[d]imidazole derivatives demonstrate potent antitubercular activity by targeting the MmpL3 transporter in Mycobacterium tuberculosis , which is essential for the biosynthesis of the mycobacterial cell envelope . Furthermore, the strategic combination of a benzimidazole scaffold with other heterocycles, such as in benzimidazole–pyrimidine hybrids , is a recognized approach in drug discovery to develop novel agents with improved efficacy against conditions including cancer, viral infections, and inflammatory diseases . Researchers value this compound as a key synthetic intermediate for constructing more complex molecular architectures. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBZUSKORRLYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzo[d]imidazol-2-yl)thiomorpholine typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of strong dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often include refluxing the mixture for several hours at elevated temperatures (140-220°C) to achieve high yields . Microwave-assisted synthesis has also been reported, which significantly reduces reaction time and improves yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction efficiency and yield. The use of microwave-assisted synthesis could also be explored for industrial applications to reduce energy consumption and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzo[d]imidazol-2-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to various substituted benzimidazole or thiomorpholine derivatives.

Scientific Research Applications

4-(1H-benzo[d]imidazol-2-yl)thiomorpholine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with proteins and enzymes, inhibiting their activity or altering their function . The thiomorpholine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as antimicrobial, antiviral, and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

  • Thiomorpholine vs. Morpholine Derivatives : Replacing oxygen in morpholine (e.g., 1-(morpholin-4-ylmethyl)-3H-benzo[d]imidazole-2-thione) with sulfur in thiomorpholine increases electron density and lipophilicity. This substitution may enhance membrane permeability and target binding in hydrophobic pockets .
  • Benzoimidazole-Thiazole-Triazole Hybrids (e.g., 9a–9e) : These compounds () incorporate triazole and thiazole rings instead of thiomorpholine. The triazole-thiazole framework improves π-π stacking and hydrogen bonding, critical for enzyme inhibition (e.g., α-glucosidase) .
  • Amino Acid-Linked Derivatives (e.g., Compound A21): Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate () features a thioacetamido linker, enhancing solubility and enabling conjugation with amino acids for targeted delivery.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Thiomorpholine’s sulfur atom increases logP compared to morpholine derivatives, favoring blood-brain barrier penetration .
  • Solubility : Hydrazide derivatives (e.g., 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide (5)) exhibit improved aqueous solubility due to polar –NH– groups .
  • Bioavailability: Amino acid-linked compounds () show enhanced absorption profiles, while thiazole-triazole hybrids () may suffer from higher molecular weights (>500 Da), reducing permeability.

Biological Activity

4-(1H-benzo[d]imidazol-2-yl)thiomorpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Overview of the Compound

  • Chemical Name: this compound
  • CAS Number: 1188943-74-9
  • Molecular Formula: C₁₁H₁₃N₂S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which include enzymes and receptors involved in critical biochemical pathways.

Targeted Enzymes and Pathways

  • Protein Tyrosine Phosphatases (PTPs): This compound has shown potential as an inhibitor of PTPs, which are crucial in regulating cellular signaling pathways. Studies indicate that it can selectively inhibit PTP1B, affecting glucose metabolism and insulin signaling pathways .
  • Antimicrobial Activity: The compound has demonstrated significant antimicrobial properties against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, suggesting its potential use as an antibacterial agent .
  • Antitumor Activity: Preliminary investigations indicate that this compound may exhibit cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Antioxidant Activity: Exhibits free radical scavenging properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines, potentially useful in treating inflammatory diseases.
  • Neuroprotective Effects: Shows promise in protecting neuronal cells from damage, which could have implications for neurodegenerative diseases.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition against Pseudomonas aeruginosa and E. coli
AntitumorCytotoxic effects on various cancer cell lines
Protein InhibitionSelective inhibition of PTP1B
NeuroprotectionProtective effects on neuronal cells

Case Study: Antitumor Activity

In a study assessing the anticancer potential of this compound, researchers evaluated its effects on multiple human cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-benzo[d]imidazol-2-yl)thiomorpholine derivatives?

  • Methodology : Synthesis often involves multi-step protocols. For example, thiomorpholine derivatives can be prepared via nucleophilic substitution or cyclization reactions. Key steps include coupling benzo[d]imidazole precursors with thiomorpholine moieties under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Characterization typically employs IR spectroscopy to confirm thioether linkages and 1H^1H-/13C^{13}C-NMR for structural elucidation .
  • Critical Parameters : Reaction temperature (80–120°C), choice of base (e.g., K2_2CO3_3), and stoichiometric ratios of reactants significantly impact yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C-S stretching at ~600–700 cm1^{-1}) .
  • NMR : 1H^1H-NMR resolves aromatic protons (δ 7.0–8.5 ppm) and thiomorpholine protons (δ 2.5–4.0 ppm). 13C^{13}C-NMR confirms quaternary carbons in the benzoimidazole ring .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .

Q. What are the typical biological activities associated with this compound?

  • Methodology : Antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi are standard. Derivatives show MIC values ranging from 8–64 µg/mL, attributed to the benzoimidazole core’s DNA intercalation potential .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient thiomorpholine enhances electrophilic substitution). Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., bacterial DNA gyrase) .
  • Data Interpretation : Lower HOMO-LUMO gaps (<4 eV) correlate with higher antimicrobial activity. Electrostatic potential maps guide substitutions at the thiomorpholine sulfur for improved binding .

Q. How can researchers resolve contradictions in spectral data during synthesis?

  • Methodology :

  • X-ray Crystallography : Resolves ambiguous NMR/IR assignments by providing definitive bond lengths and angles (e.g., confirming thiomorpholine chair conformation) .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., 4-(1H-benzo[d]imidazol-2-yl)piperidine derivatives) to identify anomalous peaks .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodology :

  • Solvent Optimization : Use of solvent-free conditions (e.g., Eaton’s reagent) reduces side reactions in Friedel-Crafts acylation steps .
  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency between benzoimidazole and thiomorpholine precursors .
    • Troubleshooting : Low yields (<50%) often stem from moisture-sensitive intermediates; rigorous drying of reagents/solvents is critical .

Q. How do structural modifications influence the compound’s bioactivity?

  • Methodology :

  • SAR Studies : Introduce substituents (e.g., fluoro, methoxy) at the thiomorpholine or benzoimidazole ring. Test derivatives against cancer cell lines (MTT assay) and enzymes (e.g., COX-2 inhibition) .
  • Key Finding : Electron-withdrawing groups on the benzoimidazole enhance antiproliferative activity (IC50_{50} < 10 µM in HeLa cells) .

Data Analysis & Experimental Design

Q. What statistical approaches validate reproducibility in synthetic protocols?

  • Methodology :

  • Design of Experiments (DoE) : Response Surface Methodology (RSM) optimizes variables (temperature, catalyst loading) for yield maximization .
  • Error Analysis : Calculate %RSD across triplicate runs to assess procedural consistency (acceptable range: <5%) .

Q. How can researchers address solubility challenges in biological assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) for in vitro studies; confirm stability via HPLC .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to improve aqueous solubility .

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